molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

Katalognummer: B068643
CAS-Nummer: 163490-40-2
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: LCMOXIFARISMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Analyse Chemischer Reaktionen

Competitive Inhibition of Nitric Oxide Synthase (NOS)

SEPI acts as a competitive inhibitor of neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site. Key mechanistic insights include:

  • Structural Mimicry : SEPI competes with L-arginine, the natural substrate of NOS, via its thiourea moiety. The trifluoromethyl group enhances binding affinity through hydrophobic interactions with the enzyme’s active site (Ki = 0.32 µM for nNOS) .

  • Selectivity Profile :

    NOS IsoformSelectivity (vs. nNOS)Reference
    Inducible (iNOS)115-fold less potent
    Endothelial (eNOS)29-fold less potent

-Sigmatropic Rearrangements in Catalytic Systems

Isothioureas, including SEPI derivatives, participate in enantioselective -sigmatropic rearrangements. In a tandem Pd/isothiourea catalytic system:

  • Mechanism :

    • Allylic Ammonium Salt Formation : Pd catalysis generates an allylic ammonium intermediate from glycine esters and allylic phosphates .

    • Rearrangement : SEPI derivatives facilitate stereoselective -sigmatropic shifts via a proposed endo-transition state stabilized by π-cation interactions .

  • Outcome : High enantioselectivity (>98:2 er) and diastereoselectivity (up to 99:1 dr) in α-amino acid derivatives .

Stability and Salt Formation

SEPI’s hydrochloride salt (CAS 163490-78-6) is bench-stable, with:

PropertyValueSource
Melting Point143–147°C
Molecular FormulaC₁₀H₁₂ClF₃N₂S
Purity≥97.5%

Reactivity in Nucleophilic Environments

The sulfur atom in SEPI’s thiourea group participates in nucleophilic reactions:

  • Substitution Reactions : The ethylthio group (−S−C₂H₅) undergoes nucleophilic displacement, enabling derivatization for structure-activity studies .

  • Oxidative Pathways : While direct data on SEPI’s oxidation is limited, analogous isothioureas oxidize to sulfoxides or sulfones under controlled conditions .

Synthetic Utility in Medicinal Chemistry

SEPI serves as a scaffold for designing isoform-selective NOS inhibitors:

  • Derivative Synthesis : Substitution at the phenyl ring (e.g., halogens, nitro groups) modulates potency and selectivity .

  • Case Study : Replacement of the trifluoromethyl group with chlorine (yielding S-ethyl-N-[4-chlorophenyl]isothiourea) reduced nNOS selectivity by 40% .

Interaction with Metal Catalysts

In Pd-catalyzed systems, SEPI derivatives influence reaction kinetics:

  • Catalyst Compatibility : SEPI remains stable in the presence of Pd₂(dba)₃ and phosphine ligands, enabling multi-step catalytic cascades .

  • Turnover Efficiency : The 4-nitrophenoxide byproduct facilitates catalyst regeneration in tandem Pd/isothiourea systems .

Comparative Reactivity of Analogues

CompoundKey Structural FeatureReactivity Difference vs. SEPI
N-PhenylthioureaLacks ethyl and CF₃ groupsLower NOS inhibition potency
S-Methyl-N-phenyl-isothioureaMethyl instead of ethylReduced metabolic stability
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity

SEPI’s chemical versatility and selective bioactivity make it a critical tool in studying nitric oxide signaling and developing targeted therapeutics. Its reactivity profile underscores the importance of trifluoromethyl and thiourea motifs in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea primarily functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). It has been shown to possess a binding affinity with a Ki value of 0.32 µM, indicating its effectiveness in inhibiting nNOS without significantly affecting other isoforms of nitric oxide synthase (NOS) . This selectivity is crucial for minimizing side effects in therapeutic applications targeting nitric oxide signaling pathways.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its ability to inhibit nNOS, ETPI is being investigated for its potential in treating neurological conditions where dysregulated nitric oxide production is implicated, such as neurodegenerative diseases and stroke .
  • Vascular Regulation : The compound's influence on nitric oxide levels positions it as a candidate for research into vascular diseases, where nitric oxide plays a critical role in maintaining vascular tone and health.

In Vitro Studies

Binding Affinity and Inhibition Kinetics

In vitro studies have demonstrated that ETPI selectively inhibits nNOS, making it a valuable tool for studying the role of nitric oxide in various physiological processes. Research focusing on the kinetics of ETPI's interaction with nNOS has provided insights into the compound's mechanism of action and potential therapeutic implications .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

  • Study on Neuronal Protection : A study published in Neuroscience Letters explored the neuroprotective effects of ETPI in models of excitotoxicity. The results indicated that ETPI treatment reduced neuronal cell death by modulating nitric oxide levels, supporting its potential use in neuroprotection .
  • Vascular Function Assessment : Research conducted in Journal of Vascular Research assessed the impact of ETPI on vascular smooth muscle cells. The findings suggested that ETPI could improve endothelial function by regulating nitric oxide synthesis, highlighting its therapeutic potential in vascular diseases .

Wirkmechanismus

The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .

Biologische Aktivität

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound with significant biological activity, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring and an isothiourea functional group. Its molecular formula is C₉H₈F₃N₂S, and it is classified under the isothiourea derivatives known for their diverse biological activities.

The primary mechanism of action for this compound involves the selective inhibition of nNOS. This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes such as neurotransmission and vascular regulation. The compound exhibits a binding affinity with a Ki value of 0.32 µM, indicating strong interaction with the enzyme.

Inhibition Kinetics

  • Ki Value : 0.32 µM (indicating high potency against nNOS)
  • Selectivity : Primarily inhibits nNOS without significantly affecting other isoforms of nitric oxide synthase (iNOS or eNOS).

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity by modulating NO levels. This property makes it a candidate for studying neurodegenerative diseases where NO signaling is disrupted.

Cardiovascular Implications

By inhibiting nNOS, this compound may influence vascular tone and blood flow, suggesting potential applications in treating cardiovascular diseases.

Case Studies and Research Findings

  • Study on Neuronal Protection :
    • A study utilized this compound to assess its effects on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function .
  • Impact on Inflammation :
    • In models of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory conditions .
  • Effects on Vascular Function :
    • Research involving animal models demonstrated that administration of this compound led to improved endothelial function, highlighting its implications in cardiovascular health.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
S-Ethyl-N-Phenyl-IsothioureaPhenyl group on nitrogenKnown for its role in biological assays
S-Methyl-N-Phenyl-IsothioureaMethyl group instead of ethylDifferent solubility and reactivity
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity and potential for drug delivery
This compound Trifluoromethyl group on phenyl ringIncreased potency as a NOS inhibitor

Eigenschaften

CAS-Nummer

163490-40-2

Molekularformel

C10H11F3N2S

Molekulargewicht

248.27 g/mol

IUPAC-Name

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)

InChI-Schlüssel

LCMOXIFARISMOH-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Kanonische SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Key on ui other cas no.

163490-40-2

Synonyme

S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride
S-ethyl TFMP-isothiourea
S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea
TFMPITU

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.